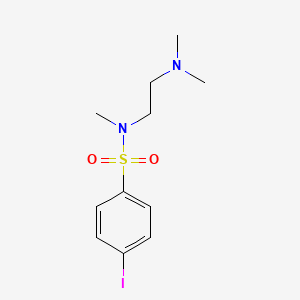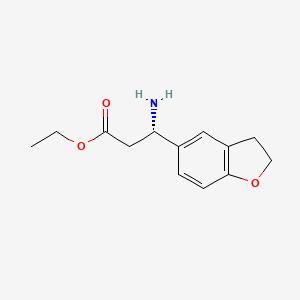
ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with acetylenes . Another approach involves the use of free radical cyclization cascades, which are efficient for preparing polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Amiodarone: An antiarrhythmic agent with a benzofuran ring.
Angelicin: A compound with phototoxic properties used in dermatology.
Bergapten: A furanocoumarin with applications in treating skin disorders.
Nodekenetin: A natural product with potential anticancer activity.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: An antibiotic compound with a benzofuran structure.
Uniqueness
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-4,7,11H,2,5-6,8,14H2,1H3/t11-/m0/s1 |
Clave InChI |
CPMSDCMZKCFMKF-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCC2)N |
SMILES canónico |
CCOC(=O)CC(C1=CC2=C(C=C1)OCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



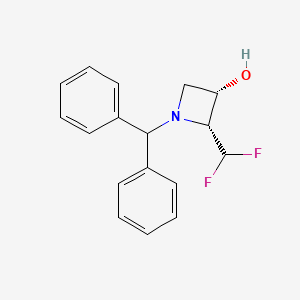
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)
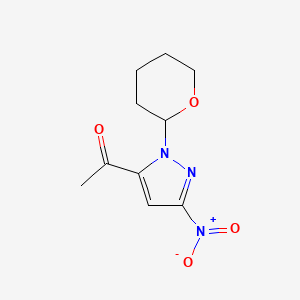
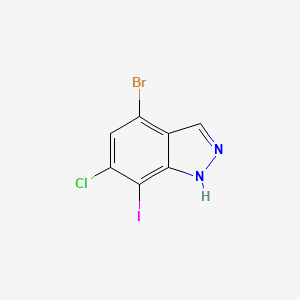
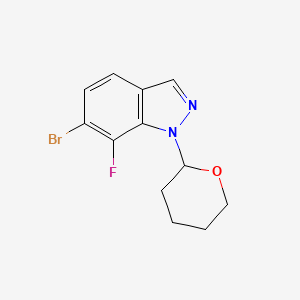

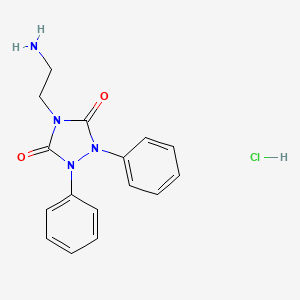
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
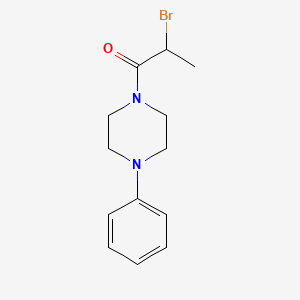

![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
